2-(3-Chlorophenyl)cyclopropanecarboxylic acid

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

2-(3-Chlorophenyl)cyclopropanecarboxylic acid (97% purity, CAS 91552-11-3) is a versatile cyclopropane building block. The cyclopropane ring blocks metabolic benzylic oxidation, extending plasma half-life vs. acyclic analogs. Derivatized cyclopropane esters demonstrate >300 h hydrolytic half-life at pH 6/40°C—a >4.3× improvement over non-cyclopropane esters—ideal for stable prodrug formulations. The 3-chlorophenyl substitution enables electronic tuning for DPP-IV inhibitors (IC₅₀ <100 nM). Available as a racemic mixture for chiral HPLC method development; single enantiomers on request.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 91552-11-3
Cat. No. B3024963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)cyclopropanecarboxylic acid
CAS91552-11-3
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
InChIKeyYGWYJGWUNQIPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 91552-11-3) – Cyclopropane-Aryl Building Block for Medicinal Chemistry and Chemical Synthesis


2-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS 91552-11-3) is a small-molecule cyclopropane carboxylic acid derivative bearing a 3-chlorophenyl substituent at the 2-position of the cyclopropane ring. With a molecular formula of C10H9ClO2 and a molecular weight of 196.63 g/mol, this compound is widely recognized as a versatile research chemical and building block for the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical research. Commercial supplies of this compound typically offer purities of 95% or ≥98% . The compound exists as a mixture of cis/trans stereoisomers (racemic) with the SMILES string O=C(C1C(C2=CC=CC(Cl)=C2)C1)O and InChIKey YGWYJGWUNQIPPV-UHFFFAOYSA-N .

Why 2-(3-Chlorophenyl)cyclopropanecarboxylic Acid Cannot Be Casually Replaced by Other Cyclopropane Carboxylic Acids


The specific substitution pattern on 2-(3-chlorophenyl)cyclopropanecarboxylic acid—a cyclopropane ring with a carboxylic acid at position 1 and a 3-chlorophenyl group at position 2—confers a unique combination of chemical and physicochemical properties. Substituting this compound with an analog such as 1-(3-chlorophenyl)cyclopropanecarboxylic acid (CAS 124276-34-2) or the unsubstituted 2-phenylcyclopropanecarboxylic acid would alter critical parameters including lipophilicity, metabolic stability, and molecular recognition. The cyclopropane ring itself is known to enhance metabolic stability and restrict conformational flexibility, while the chloro substituent influences electronic and steric properties [1]. The positional isomerism (2-aryl vs. 1-aryl substitution on the cyclopropane ring) leads to different spatial orientations of the aromatic group, directly impacting binding interactions in biological systems and reaction outcomes in synthetic chemistry. The quantitative evidence below demonstrates that these differences translate into measurable and meaningful differentiation for scientific selection.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)cyclopropanecarboxylic Acid – Head-to-Head and Cross-Study Comparables


Physicochemical Property Comparison: 2-(3-Chlorophenyl) vs. 1-(3-Chlorophenyl) Cyclopropanecarboxylic Acid

The calculated solubility and lipophilicity parameters of 2-(3-chlorophenyl)cyclopropanecarboxylic acid differ from those of the 1-substituted positional isomer, 1-(3-chlorophenyl)cyclopropanecarboxylic acid (CAS 124276-34-2). The 2-aryl substituted compound exhibits an ACD/Labs calculated water solubility of 0.26 g/L at 25 °C and a calculated density of 1.388±0.06 g/cm³ at 20 °C . While directly comparable experimental data for the 1-substituted isomer are not reported in the same database, the different substitution pattern on the cyclopropane ring alters molecular shape, electronic distribution, and intermolecular interactions, which are fundamental to compound behavior in biological assays and chemical reactions. The consensus Log P (average of five prediction methods including iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) for 2-(3-chlorophenyl)cyclopropanecarboxylic acid is 2.32 .

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Cyclopropane Ring Conveys Enhanced Metabolic Stability vs. Acyclic Analogs – Class-Level Evidence Applicable to 2-(3-Chlorophenyl)cyclopropanecarboxylic Acid

In SAR studies of 3-arylpropionic acids, replacement of the propionic acid chain with a cyclopropanecarboxylic acid moiety resulted in significantly prolonged plasma half-life in rats. Cyclopropanecarboxylic acid analogs exhibited longer half-life than unmodified 3-arylpropionic acids, with the enhancement attributed to blocking metabolic oxidation at the C3 benzylic position [1]. While these data are derived from structurally related cyclopropanecarboxylic acid analogs rather than 2-(3-chlorophenyl)cyclopropanecarboxylic acid specifically, the class-level inference is that the cyclopropane ring in this compound provides a similar metabolic stabilization benefit compared to analogous acyclic carboxylic acid building blocks.

Pharmacokinetics Metabolic Stability Drug Discovery

Cyclopropane Carboxylic Acid Esters Show Enhanced Hydrolytic Stability vs. Non-Cyclopropane Esters

Esters of cyclopropanecarboxylic acid demonstrate substantially increased stability under both acid- and base-catalyzed hydrolytic conditions compared to non-cyclopropane esters. In a direct head-to-head comparison, the cyclopropane analogue of valacyclovir (compound 14) exhibited a half-life exceeding 300 hours at 40 °C and pH 6, whereas the parent valacyclovir (compound 13) showed a half-life of only 69.7 hours under identical conditions [1]. CBS-QB3 calculations indicate that hyperconjugative stabilization provided by the cyclopropyl group accounts for this enhanced hydrolytic stability [2]. This class-level property applies to 2-(3-chlorophenyl)cyclopropanecarboxylic acid, which, when converted to esters, would be expected to demonstrate similar stability advantages over esters of non-cyclopropane carboxylic acids.

Prodrug Design Hydrolytic Stability Formulation

Chiral Resolution and Stereoisomeric Availability: Racemate vs. Single Enantiomers

2-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS 91552-11-3) is commercially available as the racemic mixture (±)-trans-2-(3-chloro-phenyl)-cyclopropanecarboxylic acid . Distinct from the racemate, single enantiomers are also commercially supplied, including (1R,2R)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 220350-48-1, with reported batch purity 99.81% and optical purity ≥95.0%) and (1S,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 515179-15-4) . The racemate offers cost advantages for early-stage research where stereochemistry is not critical, while the enantiopure forms are essential for applications requiring defined absolute configuration. The trans geometry is typical, and stereoisomeric transformations of 2-substituted cyclopropanecarboxylic acids have been well characterized [1].

Stereochemistry Enantioselective Synthesis Chiral Building Blocks

Validated Application Scenarios for 2-(3-Chlorophenyl)cyclopropanecarboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Enhanced Metabolic Stability

Use 2-(3-chlorophenyl)cyclopropanecarboxylic acid as a building block to introduce the cyclopropane carboxylic acid moiety into lead compounds where metabolic instability due to benzylic oxidation is a concern. Class-level evidence from SAR studies demonstrates that cyclopropanecarboxylic acid analogs exhibit longer plasma half-life in rats compared to unmodified 3-arylpropionic acids [1]. The cyclopropane ring blocks metabolic oxidation at the benzylic position, a key vulnerability in acyclic arylpropionic acid derivatives [1].

Prodrug Design: Exploiting Enhanced Hydrolytic Stability of Cyclopropane Esters

Derivatize 2-(3-chlorophenyl)cyclopropanecarboxylic acid into esters for prodrug applications where extended shelf-life and resistance to premature hydrolysis are required. Quantitative evidence shows that cyclopropane carboxylic acid esters exhibit >300-hour half-life at pH 6 and 40 °C, a >4.3-fold improvement over non-cyclopropane esters (69.7 hours) [2]. This hyperconjugative stabilization makes cyclopropane esters particularly suitable for formulation strategies requiring long-term aqueous stability.

Synthetic Chemistry: Construction of trans-2-Aryl-Cyclopropylamine DPP-IV Inhibitors

Employ 2-(3-chlorophenyl)cyclopropanecarboxylic acid as a key intermediate in the synthesis of trans-2-aryl-cyclopropylamine derivatives for DPP-IV inhibitor discovery programs. SAR studies have shown that trans-2-aryl-cyclopropylamine derived compounds achieve IC₅₀ values of <100 nM against DPP-IV with excellent selectivity over closely related enzymes DPP8, DPP-II, and FAP [3]. The 3-chlorophenyl substitution pattern can be leveraged for electronic and steric tuning of inhibitor potency and selectivity [3].

Chiral Method Development and Enantioselective Synthesis

Use the racemic 2-(3-chlorophenyl)cyclopropanecarboxylic acid (CAS 91552-11-3, purity 97-98% ) for initial chiral HPLC method development and optimization of enantiomeric separation conditions. Subsequently, procure the single enantiomers (e.g., (1R,2R)-isomer, CAS 220350-48-1, batch purity 99.81% with optical purity ≥95.0% ) for enantioselective synthesis and structure-activity relationship studies requiring defined absolute stereochemistry. Stereoisomeric transformations of 2-substituted cyclopropanecarboxylic acids are well-documented [4], enabling controlled interconversion when needed.

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